N'-[(2-chlorophenyl)methyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
Description
N'-[(2-Chlorophenyl)methyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a synthetic ethanediamide derivative featuring a 1,3-oxazolidine scaffold substituted with a 4-methoxybenzenesulfonyl group and a 2-chlorobenzyl moiety. Its structure combines an ethanediamide backbone with two distinct substituents:
- N'-[(2-Chlorophenyl)methyl]: A 2-chlorobenzyl group, contributing lipophilicity and steric bulk.
The compound’s synthesis likely involves carbodiimide-mediated coupling reactions, as seen in analogous ethanediamide derivatives (e.g., activation of carboxylic acids with reagents like EDC/HOBt) .
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O6S/c1-29-15-6-8-16(9-7-15)31(27,28)24-10-11-30-18(24)13-23-20(26)19(25)22-12-14-4-2-3-5-17(14)21/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYCIMDPCOYPAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-chlorophenyl)methyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzylamine with 3-(4-methoxybenzenesulfonyl)-1,3-oxazolidine-2-methanol under specific conditions to form the desired product. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-chlorophenyl)methyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug development due to its potential biological activity. Research indicates that it may interact with specific biological targets, making it a candidate for therapeutic agents. Notably:
- Anticancer Activity : Similar compounds have exhibited significant antiproliferative effects against various cancer cell lines by inhibiting tubulin polymerization, disrupting mitotic spindle formation, and leading to cell cycle arrest .
The unique structure of N'-[(2-chlorophenyl)methyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide suggests several mechanisms of action:
- Enzyme Interaction : The compound may modulate enzyme activities, influencing metabolic pathways.
- Receptor Binding : Potential interactions with specific receptors could lead to therapeutic effects in various diseases.
Industrial Applications
In addition to its medicinal properties, this compound could be utilized in industrial settings:
- Catalysis : Due to its unique functional groups, it may serve as a catalyst in organic synthesis processes.
- Material Development : The compound's properties can be explored for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N’-[(2-chlorophenyl)methyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
The compound belongs to a family of ethanediamide derivatives with 1,3-oxazolidine or related heterocyclic substituents. Key analogs include:
Key Observations :
- Ring Size : The 5-membered oxazolidine ring in the target compound may confer greater conformational rigidity compared to 6-membered oxazinan analogs .
- Aryl Moieties : The 2-chlorophenyl group offers distinct steric and electronic properties compared to methoxy or thienyl substituents, influencing binding affinity and metabolic stability.
Physicochemical Properties
- Lipophilicity : The 2-chlorophenyl group increases logP compared to methoxybenzyl analogs (e.g., compound in ), likely affecting membrane permeability.
- Hydrogen-Bonding Capacity : The sulfonyl and ethanediamide groups provide multiple hydrogen-bond acceptors, a feature shared with analogs in .
- Solubility : The 4-methoxybenzenesulfonyl group may improve aqueous solubility relative to thiophene-sulfonyl derivatives due to its polar methoxy substituent .
Spectroscopic Comparisons
NMR data for oxazolidine-containing compounds (e.g., ) reveal that substituents on the heterocyclic ring (e.g., sulfonyl groups) induce characteristic chemical shifts in regions corresponding to the oxazolidine protons (δ 3.5–4.5 ppm). For example, the 4-methoxybenzenesulfonyl group in the target compound would deshield adjacent protons compared to thiophene-sulfonyl analogs .
Functional and Pharmacological Implications
Binding Interactions
The ethanediamide backbone and sulfonyl group may mimic natural peptide bonds or act as protease inhibitors, a feature observed in structurally related amides . The 2-chlorophenyl group could enhance hydrophobic interactions in target binding pockets compared to less electronegative substituents.
Computational Similarity Metrics
Molecular similarity analysis using Tanimoto or Dice indices (based on MACCS or Morgan fingerprints) could quantify the target compound’s resemblance to known bioactive ethanediamides . For instance, analogs with thiophene-sulfonyl groups () may cluster separately from those with methoxybenzenesulfonyl groups due to differences in electronic profiles.
Biological Activity
N'-[(2-chlorophenyl)methyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological activities of this compound, supported by data from various studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure includes a chlorophenyl group, a methoxybenzenesulfonyl moiety, and an oxazolidin derivative, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:
- Formation of the oxazolidin ring.
- Introduction of the methoxybenzenesulfonyl group.
- Final coupling with the chlorophenyl moiety.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds similar to this compound. Notably:
- Antibacterial Activity : Compounds with similar structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group is often linked to enhanced antibacterial effects.
- Antifungal Activity : Some derivatives have also demonstrated antifungal properties, making them potential candidates for treating fungal infections.
Anticancer Activity
Research indicates that derivatives containing oxazolidine and sulfonamide functionalities can exhibit significant anticancer activity. For instance:
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest in cancer cells .
- Case Studies : In vitro studies have shown that certain analogs can reduce proliferation in melanoma and prostate cancer cell lines significantly .
In Vivo Studies
In vivo studies are critical for understanding the pharmacokinetics and toxicity profiles of this compound. Preliminary results suggest:
- Toxicity : Initial assessments indicate low acute toxicity levels, making it a safer alternative compared to existing treatments .
- Efficacy : Efficacy in animal models has shown promise, particularly in reducing tumor size and enhancing survival rates in treated subjects.
Data Summary
| Biological Activity | Result |
|---|---|
| Antibacterial | Moderate to strong activity against Salmonella typhi, Bacillus subtilis |
| Antifungal | Positive results against common fungal strains |
| Anticancer | Significant reduction in cell proliferation in melanoma and prostate cancer cells |
| Toxicity | Low acute toxicity observed in preliminary studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
